molecular formula C12H14OS B1485680 1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol CAS No. 2098040-19-6

1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol

Cat. No. B1485680
CAS RN: 2098040-19-6
M. Wt: 206.31 g/mol
InChI Key: MGZPAQAGZAUUAH-UHFFFAOYSA-N
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Description

1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol, or 1-TPCP, is a cyclic thiophene derivative that has recently gained attention in the scientific community due to its potential applications in various fields. It has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Medicine: Antimicrobial Applications

The compound’s structural similarity to known antimicrobial agents suggests potential use in developing new therapeutic drugs. Its thiophene moiety, in particular, has been associated with antibacterial and antifungal properties . Research could explore its efficacy against resistant strains of bacteria or fungi, contributing to the fight against antibiotic resistance.

Materials Science: Organic Semiconductor Applications

The thiophene component of the compound is structurally conducive to electronic conjugation, making it a candidate for use in organic semiconductors . Its potential applications include organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), where it could improve charge transport properties.

Environmental Science: Pollution Remediation

Compounds with thiophene structures have been studied for their ability to interact with various pollutants. This compound could be investigated for its potential to bind and neutralize environmental contaminants, aiding in bioremediation efforts or as a component in sensors for detecting hazardous substances .

Agriculture: Pesticide Development

Given the antimicrobial potential of thiophene derivatives, this compound could be explored as a biopesticide . Its development could lead to more environmentally friendly pest control options, reducing reliance on traditional chemical pesticides that can harm ecosystems.

Analytical Chemistry: Chromatography and Spectroscopy

The unique structure of this compound, particularly its potential for fluorescence, could make it useful in analytical chemistry as a marker or tracer . It could be used to track biological molecules in chromatography or serve as a fluorescent tag in spectroscopy-based assays.

Biochemistry: Enzyme Inhibition Studies

The compound’s structure suggests it could act as an inhibitor for certain enzymes, such as tyrosinase, which is involved in melanin production . Studying its interaction with enzymes could lead to insights into enzyme function and the development of new biochemical tools or drugs.

Mechanism of Action

properties

IUPAC Name

1-(3-thiophen-3-ylprop-2-ynyl)cyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14OS/c13-12(6-1-2-7-12)8-3-4-11-5-9-14-10-11/h5,9-10,13H,1-2,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGZPAQAGZAUUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC#CC2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(Thiophen-3-yl)prop-2-yn-1-yl]cyclopentan-1-ol

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